molecular formula C14H22Cl2N2O B13474461 N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

Katalognummer: B13474461
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: USTREAGJVDUAFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide core, with two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride typically involves the reaction of 4-(piperidin-4-yl)benzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-4-(piperidin-4-yl)benzoic acid, while reduction may produce N,N-dimethyl-4-(piperidin-4-yl)benzylamine .

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable tool in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H22Cl2N2O

Molekulargewicht

305.2 g/mol

IUPAC-Name

N,N-dimethyl-4-piperidin-4-ylbenzamide;dihydrochloride

InChI

InChI=1S/C14H20N2O.2ClH/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12;;/h3-6,12,15H,7-10H2,1-2H3;2*1H

InChI-Schlüssel

USTREAGJVDUAFU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.